molecular formula C11H13N3O B2707126 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine CAS No. 1040454-88-3

4-(4-ethoxyphenyl)-1H-pyrazol-5-amine

Cat. No. B2707126
M. Wt: 203.245
InChI Key: MWGLCDXAHJMSHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(4-ethoxyphenyl)-1H-pyrazol-5-amine” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . Phenylpyrazoles are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .


Molecular Structure Analysis

The molecular structure of “4-(4-ethoxyphenyl)-1H-pyrazol-5-amine” would consist of a pyrazole ring attached to a phenyl ring via a carbon atom. The phenyl ring would have an ethoxy (C2H5O) substituent at the 4-position . The pyrazole ring would have an amine (NH2) substituent at the 5-position .


Chemical Reactions Analysis

Again, while specific reactions involving “4-(4-ethoxyphenyl)-1H-pyrazol-5-amine” are not available, phenylpyrazoles can undergo various chemical reactions. For instance, they can participate in Suzuki-Miyaura cross-coupling reactions, which are used to form carbon-carbon bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(4-ethoxyphenyl)-1H-pyrazol-5-amine” would depend on its specific structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the presence and position of the ethoxy and amine groups .

Scientific Research Applications

    Etazene (etodesnitazene)

    • Scientific Field : Pharmacology
    • Application : Etazene is a benzimidazole-derived synthetic opioid . It is used as a reference material in scientific research and forensic applications .

    Etonitazepyne (N-pyrrolidino etonitazene)

    • Scientific Field : Pharmacology
    • Application : Etonitazepyne is a benzimidazole-derived synthetic opioid with a chemical structure and pharmacological similarities to Schedule I drugs .

    N-(p-ethoxyphenyl)-2-azetidinones

    • Scientific Field : Organic Chemistry
    • Application : The N-(p-ethoxyphenyl) group on β-lactams can be oxidatively removed by ceric ammonium nitrate in good yield .
    • Methods of Application : Fourteen new N-(p-ethoxyphenyl)-2-azetidinones were synthesized through standard [2+2] ketene-imine cycloadditions (Staudinger reaction) .
    • Results or Outcomes : Treatment of these compounds with ceric ammonium nitrate yielded the N-dearylated 2-azetidinones in good to excellent yields .

Safety And Hazards

As with any chemical compound, handling “4-(4-ethoxyphenyl)-1H-pyrazol-5-amine” would require appropriate safety measures. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future research directions for “4-(4-ethoxyphenyl)-1H-pyrazol-5-amine” could involve exploring its potential biological activities and developing more efficient synthesis methods . It could also involve studying its properties in more detail and finding new applications for this compound .

properties

IUPAC Name

4-(4-ethoxyphenyl)-1H-pyrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-2-15-9-5-3-8(4-6-9)10-7-13-14-11(10)12/h3-7H,2H2,1H3,(H3,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWGLCDXAHJMSHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C(NN=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-ethoxyphenyl)-1H-pyrazol-5-amine

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